2-(2-Methoxyethoxy)phenyl sulfurofluoridate
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Overview
Description
2-(2-Methoxyethoxy)phenyl sulfurofluoridate is a chemical compound with the molecular formula C9H11FO4S. It is an aryl fluorosulfate, which means it contains a fluorosulfate group (SO2F) attached to an aromatic ring. This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethoxy)phenyl sulfurofluoridate typically involves the reaction of 2-(2-Methoxyethoxy)phenol with sulfuryl fluoride (SO2F2). The reaction is carried out under basic conditions, often using a base such as triethylamine to facilitate the formation of the fluorosulfate group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethoxy)phenyl sulfurofluoridate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the fluorosulfate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions, which involve the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (such as potassium carbonate), and a boronic acid or ester as the coupling partner.
Major Products Formed
Substitution Reactions: The major products are the substituted aromatic compounds where the fluorosulfate group is replaced by the nucleophile.
Cross-Coupling Reactions: The major products are biaryl compounds formed by the coupling of the aryl fluorosulfate with the boronic acid or ester.
Scientific Research Applications
2-(2-Methoxyethoxy)phenyl sulfurofluoridate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: It is employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Material Science: It is used in the preparation of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethoxy)phenyl sulfurofluoridate in chemical reactions involves the activation of the fluorosulfate group. This group acts as an electrophile, facilitating the attack by nucleophiles in substitution reactions. In cross-coupling reactions, the fluorosulfate group is replaced by a palladium catalyst, enabling the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxyphenyl sulfofluoridate
- 5-Bromopyridin-3-yl sulfurofluoridate
- 2-Formylphenyl sulfofluoridate
Uniqueness
2-(2-Methoxyethoxy)phenyl sulfurofluoridate is unique due to its specific structure, which includes the 2-(2-Methoxyethoxy) group. This structural feature imparts distinct reactivity and properties compared to other aryl fluorosulfates. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
1-fluorosulfonyloxy-2-(2-methoxyethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO5S/c1-13-6-7-14-8-4-2-3-5-9(8)15-16(10,11)12/h2-5H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFRCSNRFQXGEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC=C1OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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